molecular formula C32H26FN5O4S B12142019 (2Z)-2-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12142019
M. Wt: 595.6 g/mol
InChI Key: WKKHHWIJPKCUOY-VEILYXNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-2-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazole ring, a thiazolo[3,2-b][1,2,4]triazine core, and various functional groups that contribute to its reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic synthesis. The process may start with the preparation of the pyrazole ring, followed by the introduction of the fluoro and propoxy substituents. The thiazolo[3,2-b][1,2,4]triazine core is then constructed, and the final compound is obtained through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole and triazine rings. Various methods such as cyclization reactions and condensation techniques are employed to achieve the desired structure. Characterization is performed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structural integrity and purity of the compound.

Anticancer Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazines exhibit significant anticancer properties. For instance, compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation in various types of cancer such as breast and lung cancer. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against a range of pathogens including bacteria and fungi. The presence of the pyrazole moiety is particularly noted for enhancing antimicrobial activity. Studies have demonstrated effectiveness against strains like Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Inflammation-related diseases are another area where this compound shows potential. Its derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property is significant for developing treatments for chronic inflammatory conditions such as arthritis .

Pharmacological Insights

The pharmacological profile of (2Z)-2-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione suggests a multifaceted mechanism of action that may involve interactions with various biological targets. The compound’s ability to modulate enzyme activity and receptor interactions makes it a candidate for further exploration in drug development.

Case Study 1: Anticancer Research

A study conducted on a series of thiazolo-triazine derivatives revealed that certain modifications to the pyrazole ring significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The research utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compound .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on evaluating the antimicrobial efficacy of synthesized derivatives against clinical isolates of Escherichia coli and Pseudomonas aeruginosa. The results indicated that specific substitutions on the phenyl ring improved antibacterial activity significantly compared to standard antibiotics .

Mechanism of Action

The mechanism of action of (2Z)-2-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2Z)-2-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can be compared with other similar compounds, such as:

  • (2Z)-2-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2Z)-2-{[3-(3-fluoro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

These compounds share a similar core structure but differ in the substituents attached to the pyrazole and thiazolo[3,2-b][1,2,4]triazine rings. The differences in substituents can lead to variations in their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in This compound makes it distinct and valuable for specific research and industrial purposes.

Biological Activity

The compound (2Z)-2-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C30H34FN5O3SC_{30}H_{34}FN_5O_3S with a molecular weight of approximately 551.74 g/mol. The presence of multiple functional groups such as pyrazole and thiazole contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiazole moieties. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. In vitro assays demonstrated IC50 values in the micromolar range, indicating potent activity against these cancer types .

CompoundCell LineIC50 (µM)
Example AMCF-72.13 ± 0.80
Example BSiHa4.34 ± 0.98
Example CPC-34.46 ± 0.53

The mechanism through which these compounds exert their anticancer effects often involves inhibition of tubulin polymerization. Molecular docking studies suggest that these compounds can bind effectively to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division .

Antimicrobial Activity

Additionally, certain derivatives of pyrazole have been evaluated for their antimicrobial properties against Mycobacterium tuberculosis. In silico studies indicated strong binding affinities to essential enzymes in the bacterial metabolism, suggesting potential as lead candidates for tuberculosis treatment .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives that included the target compound. The derivatives were subjected to various biological assays to assess their effectiveness against bacterial strains and cancer cell lines. The results indicated that modifications in substituents significantly influenced biological activity, emphasizing the importance of structure-activity relationships in drug design .

Properties

Molecular Formula

C32H26FN5O4S

Molecular Weight

595.6 g/mol

IUPAC Name

(2Z)-2-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C32H26FN5O4S/c1-3-15-42-27-14-11-21(17-25(27)33)29-22(19-37(36-29)23-7-5-4-6-8-23)18-28-31(40)38-32(43-28)34-30(39)26(35-38)16-20-9-12-24(41-2)13-10-20/h4-14,17-19H,3,15-16H2,1-2H3/b28-18-

InChI Key

WKKHHWIJPKCUOY-VEILYXNESA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)F

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.